molecular formula C26H20N2O6 B2733445 2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide CAS No. 866588-65-0

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2733445
CAS RN: 866588-65-0
M. Wt: 456.454
InChI Key: HGUAQYDKRHEXIK-UHFFFAOYSA-N
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Description

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H20N2O6 and its molecular weight is 456.454. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Coordination

Research on related amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has shown that these compounds can adopt various spatial orientations and form complex structures through weak interactions. These findings are significant for understanding the coordination chemistry of similar compounds and could inform the design of molecular sensors or catalysts (Kalita & Baruah, 2010).

Pharmaceutical Chemistry and Catalysis

Studies on phosphine ligands related to quinoline derivatives highlight their utility in catalysis, particularly in asymmetric hydrogenation reactions. This has implications for synthesizing chiral pharmaceutical ingredients, indicating that structurally similar compounds could be explored for their catalytic properties or as components in drug synthesis (Imamoto et al., 2012).

Crystallography and Material Science

The study of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate provides valuable insights into the molecular and crystal structures of quinoline derivatives. Such information is essential for the development of materials with specific optical or electronic properties (Wen et al., 2006).

Synthetic Organic Chemistry

The synthesis and study of 5H-benzoxazolo[3,2-a] quinolin-5-ones reveal methods for creating complex quinoline derivatives, which could have applications in creating new pharmaceuticals or organic materials (Kim et al., 1974).

Catalysis and Organic Transformations

Research into the preparation of pincer-functionalized benzo[h]quinoline ruthenium catalysts demonstrates the role of quinoline derivatives in facilitating ketone reduction, showcasing their potential in catalytic processes for organic synthesis (Facchetti et al., 2016).

properties

IUPAC Name

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O6/c1-32-18-9-5-8-17(10-18)27-24(29)14-28-13-20(25(30)16-6-3-2-4-7-16)26(31)19-11-22-23(12-21(19)28)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUAQYDKRHEXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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